4-Bromo-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide is an organic compound classified as a sulfonamide derivative. It features a bromine atom, a methoxybenzyl group, and a methyl group attached to the benzenesulfonamide structure. The molecular formula for this compound is . This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 4-bromo-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide typically involves several key steps:
The reaction mechanism involves the nucleophilic attack of the amine on the benzyl halide, leading to the formation of the desired sulfonamide. The efficiency of this synthesis can be influenced by factors such as temperature, solvent choice, and reaction time.
The molecular structure of 4-bromo-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide can be visualized through its chemical formula and structural representation. The compound features:
The crystal structure can be analyzed using X-ray diffraction techniques, which reveal details about bond lengths, angles, and molecular geometry. Such analyses often indicate that hydrogen bonding plays a significant role in stabilizing the molecular structure .
4-Bromo-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide can undergo several types of chemical reactions:
The specific conditions for these reactions vary but generally involve appropriate reagents and solvents under controlled temperatures. For example, oxidation might require oxidizing agents like hydrogen peroxide or potassium permanganate.
The mechanism of action for 4-bromo-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide primarily involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor for certain sulfonamide-sensitive enzymes, affecting metabolic pathways within cells . This interaction could lead to various biological effects depending on the context of use.
Relevant spectral data (NMR, IR) can provide insights into functional groups and molecular interactions .
4-Bromo-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide has several scientific uses:
The synthesis of 4-bromo-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide (CAS: 1178749-06-8, MW: 370.27) relies on nucleophilic substitution between brominated benzenesulfonyl chlorides and 4-methoxybenzylamine (PMB amine). Key precursors include 4-bromo-3-methylbenzenesulfonyl chloride, which reacts with PMB amine in aprotic solvents like dichloromethane or THF at 0–25°C. This method yields 70–85% of the target sulfonamide after crystallization [2] [5]. For analogues such as 4-bromo-3-fluoro-N-(4-methoxybenzyl)benzenesulfonamide (CAS: 1911997-71-1), controlled stoichiometry (1:1 molar ratio) and triethylamine as a base minimize di-substitution byproducts [4]. The bromo group at the para-position enhances electrophilicity of the sulfonyl chloride, facilitating efficient amide bond formation [6].
Table 1: Nucleophilic Synthesis of Key Brominated Sulfonamides
Compound | CAS Number | Precursor | Yield (%) | Reaction Conditions |
---|---|---|---|---|
4-Bromo-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide | 1178749-06-8 | 4-Bromo-3-methylbenzenesulfonyl chloride | 82 | DCM, 0°C→25°C, 12 h |
4-Bromo-3-fluoro-N-(4-methoxybenzyl)benzenesulfonamide | 1911997-71-1 | 4-Bromo-3-fluorobenzenesulfonyl chloride | 78 | THF, Et₃N, 25°C, 8 h |
5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide | 1182982-08-6 | 5-Bromo-2-methylbenzenesulfonyl chloride | 85 | DCM, Pyridine, 0°C, 6 h |
4-Methoxybenzylamine serves as a versatile nucleophile due to its electron-rich aromatic ring, which enhances reactivity without requiring protective groups. The reaction exhibits broad functional group tolerance: Methyl, bromo, and fluoro substituents on the sulfonamide backbone remain intact under standard conditions [4] [10]. Scalability is demonstrated in the synthesis of N-(4-methoxybenzyl)-4-methylbenzenesulfonamide (CAS: 54879-64-0), where yields exceed 90% after recrystallization from ethanol/water mixtures [10]. Critical parameters include:
Palladium-catalyzed cross-coupling enables late-stage diversification of the brominated sulfonamide core. Suzuki-Miyaura reactions with arylboronic acids install biaryl motifs at the C4 position, enhancing steric and electronic diversity. For example, coupling with 4-cyanophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in toluene/water (80°C, 12 h) achieves 75% conversion [5]. Copper(I)-mediated Ullmann coupling also facilitates C–N bond formation, attaching heterocycles (e.g., pyrazoles) to the sulfonamide nitrogen, though this requires protection of the sulfonyl NH group [3] [5].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked sulfonamide hybrids. Alkyne-functionalized benzenesulfonamides—synthesized via Sonogashira coupling of 4-bromo precursors with propargyl alcohol—react with azides (e.g., benzyl azide) under CuSO₄/sodium ascorbate catalysis. This yields 1,2,3-triazole conjugates with enhanced bioactivity profiles, particularly in sodium channel modulation contexts [3] [7]. The reaction proceeds in aqueous tert-butanol (25°C, 24 h) with >90% regioselectivity [7].
Ball-milling techniques eliminate solvent waste in sulfonamide synthesis. Equimolar mixtures of 4-bromo-3-methylbenzenesulfonyl chloride and 4-methoxybenzylamine, with K₂CO₃ as a base, undergo reaction in a high-energy mill (500 rpm, 1 h). This delivers 88% yield of the target sulfonamide, with particle size reduction enhancing homogeneity. Advantages include:
Lipase-catalyzed kinetic resolution produces chiral N-acylated derivatives. Candida antarctica lipase B (CAL-B) catalyzes acylation of the sulfonamide nitrogen with vinyl acetate in MTBE, selectively modifying the (R)-enantiomer (E > 200). The remaining (S)-enantiomer is recovered with 99% ee, enabling access to stereochemically pure probes for structure-activity relationship studies [5].
Triazole-sulfonamide hybrids exhibit improved sodium channel (Nav) inhibition. As shown below, derivatives with 1,2,3-triazole linkers show 3–5-fold lower IC₅₀ values against Nav1.7 compared to parent sulfonamides [3] [7]. Optimized hybrids feature:
Table 2: Bioactivity of Triazole-Hybridized Sulfonamide Derivatives
Hybrid Structure | Nav1.7 IC₅₀ (µM) | log P | Aqueous Solubility (µg/mL) |
---|---|---|---|
4-Bromo-3-methyl-N-(1-(4-CF₃-benzyl)-1,2,3-triazole) | 0.42 | 2.8 | 28 |
4-Bromo-N-(1-(3-pyridyl)-1,2,3-triazole) | 1.05 | 2.1 | 112 |
3-Fluoro-4-bromo-N-(1-(4-cyanobenzyl)-1,2,3-triazole) | 0.87 | 3.4 | 15 |
Trifluoromethoxy (–OCF₃) groups at the benzenesulfonamide ortho-position enhance metabolic stability and blood-brain barrier penetration. Synthesis involves:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7